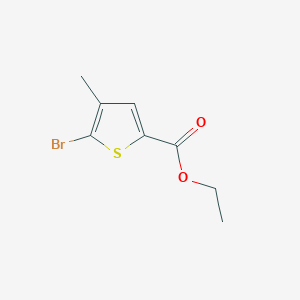
3-(Benzyloxy)-5-fluorobenzoic acid
Overview
Description
Scientific Research Applications
Anaerobic Transformation in Environmental Systems
The anaerobic transformation of phenol to benzoate through para-carboxylation involves the use of isomeric fluorophenols, including 3-fluorophenol, leading to the accumulation of fluorobenzoic acids. This process, studied in freshwater sediment, suggests potential environmental applications for 3-(Benzyloxy)-5-fluorobenzoic acid in understanding and manipulating anaerobic microbial transformations (Genthner, Townsend, & Chapman, 1989).
Synthesis in Organic Chemistry
Spectroscopy and Quantum Chemistry
Vibrational spectroscopic studies and ab initio calculations of compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, synthesized using p-fluorobenzoic acid, shed light on the spectroscopic properties of related fluorobenzoic acid derivatives. This research could inform the application of this compound in spectroscopy and quantum chemistry (Mary et al., 2008).
Soil and Ground Water Studies
The study of fluorobenzoates, including difluorobenzoate, as nonreactive tracers in soil and ground water systems, suggests that similar compounds like this compound could be employed in hydrological and environmental research to trace water movement and pollutant dispersal (Jaynes, 1994).
Fluorescence and Antibacterial Research
Fluorine-containing compounds like benzoxazoles and triazinones, involving fluorinated benzoic acids, demonstrate potential in fluorescence-based studies and antibacterial applications. This indicates possible uses of this compound in developing new fluorescent markers or antibacterial agents (Holla, Bhat, & Shetty, 2003).
Medicinal Chemistry
In medicinal chemistry, fluorinated derivatives of compounds like WAY 100635, involving fluorobenzoic acids, have been synthesized and studied for their biological properties. This points to the potential for this compound in the development of novel medicinal compounds (Lang et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with enzymes and receptors in the body due to their enhanced reactivity . The specific targets would depend on the exact biological context and the presence of specific enzymes or receptors that can interact with this compound.
Mode of Action
Benzylic compounds are known to undergo various reactions, including nucleophilic substitutions and eliminations . The fluorine atom in the compound could potentially act as a leaving group, allowing the compound to participate in various biochemical reactions .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways, including those involving oxidation and reduction
Pharmacokinetics
Benzylic compounds are generally well-absorbed and distributed in the body due to their lipophilic nature . The presence of the fluorine atom could potentially affect the compound’s metabolism and excretion, but more research is needed to determine the exact impact.
Result of Action
Benzylic compounds are known to interact with various enzymes and receptors, potentially influencing cellular processes . The exact effects would depend on the specific biological context and the presence of specific enzymes or receptors that can interact with this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Benzyloxy)-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets . Additionally, the compound’s action could be influenced by the specific biological environment, including the presence of specific enzymes or receptors and the physiological state of the cells.
properties
IUPAC Name |
3-fluoro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZBXDHNZDYNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285121 | |
| Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186584-74-7 | |
| Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186584-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)

![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)



amine](/img/structure/B3111893.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)
